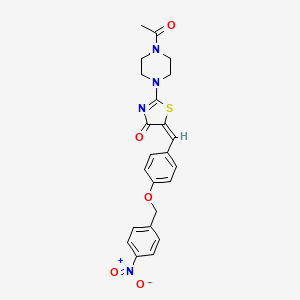

![molecular formula C21H25N3O2S2 B2613804 N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252849-66-3](/img/structure/B2613804.png)

N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

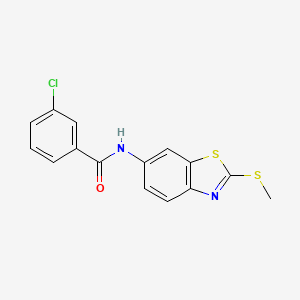

“N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a total of 55 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It has 1 tertiary amide (aliphatic) and 1 urea (-thio) .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic structure with a sulfur atom in one of the rings . The molecule also contains a benzyl group and an ethyl group, indicating the presence of both aromatic and aliphatic components .Wissenschaftliche Forschungsanwendungen

Dual Inhibitory Activity on Enzymes

Research has shown that derivatives of the thieno[2,3-d]pyrimidine scaffold, closely related to the chemical structure , exhibit potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. These compounds, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrate significant potential as antitumor agents due to their ability to inhibit human TS and DHFR with high potency (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activity

Certain derivatives have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing potent and selective inhibition against pathogens like Toxoplasma gondii and Mycobacterium avium. These findings highlight the compound's relevance in treating opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Structural Analysis and Synthesis

The structural elucidation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into their conformation and potential interactions with biological targets. These studies contribute to the understanding of how structural features influence biological activity and can guide the design of more effective therapeutic agents (Subasri et al., 2016).

Anticancer Activity

Compounds synthesized from thieno[3,2-d]pyrimidine derivatives have been tested for their anticancer activity, showing promising results against various cancer cell lines. This underscores the potential of these compounds in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).

Biological Activity Enhancement

Novel synthesis methods and evaluations have led to the discovery of compounds with enhanced biological activities, including antimicrobial and anti-inflammatory effects. These developments indicate the versatility and potential of the compound's derivatives for various therapeutic applications (Wanare, 2022).

Eigenschaften

IUPAC Name |

N-benzyl-N-ethyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2/c1-4-23(13-16-8-6-5-7-9-16)18(25)14-28-21-22-17-10-11-27-19(17)20(26)24(21)12-15(2)3/h5-11,15H,4,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXPEWJYUQDAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2613734.png)

![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)

![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)